
SMN-C3
Übersicht
Beschreibung
SMN-C3 ist ein niedermolekularer Modulator des SMN2-Spleißens, der ein Potenzial für die Behandlung der spinalen Muskelatrophie (SMA) gezeigt hat. Diese Verbindung ist bekannt für ihre Fähigkeit, die Aufnahme von Exon 7 in SMN2-mRNA zu fördern, wodurch die Produktion von funktionsfähigem SMN-Protein erhöht wird . This compound ist eine oral verfügbare Verbindung und wurde in SMA-Modellen umfassend auf seine therapeutische Wirkung untersucht .
Herstellungsmethoden
Synthetische Routen und Reaktionsbedingungen
Die Synthese von this compound umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Reaktionen unter spezifischen Bedingungen. Die detaillierte synthetische Route und die Reaktionsbedingungen sind proprietär und in der öffentlichen Literatur nicht vollständig offengelegt. Es ist bekannt, dass die Synthese die Verwendung verschiedener organischer Reagenzien und Katalysatoren beinhaltet, um die gewünschte chemische Struktur zu erreichen .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound beinhaltet wahrscheinlich die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann Schritte wie Kristallisation, Reinigung und Qualitätskontrolle umfassen, um pharmazeutische Standards zu erfüllen .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of SMN-C3 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the synthesis involves the use of various organic reagents and catalysts to achieve the desired chemical structure .
Industrial Production Methods
Industrial production of this compound likely involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet pharmaceutical standards .
Analyse Chemischer Reaktionen
Arten von Reaktionen
SMN-C3 unterliegt mehreren Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann Oxidationsreaktionen unterliegen, die seine chemische Struktur und Aktivität verändern können.
Reduktion: Reduktionsreaktionen können ebenfalls auftreten, was die Wirksamkeit der Verbindung möglicherweise beeinträchtigt.
Substitution: This compound kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in den Reaktionen mit this compound verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene organische Lösungsmittel. Die Reaktionsbedingungen, wie Temperatur, Druck und pH-Wert, werden sorgfältig gesteuert, um die gewünschten Ergebnisse zu erzielen .
Hauptsächlich gebildete Produkte
Die hauptsächlich aus den Reaktionen von this compound gebildeten Produkte hängen von den jeweiligen Reaktionsbedingungen und den verwendeten Reagenzien ab. Diese Produkte können verschiedene Derivate und Analoga von this compound umfassen, die möglicherweise unterschiedliche biologische Aktivitäten haben .
Wissenschaftliche Forschungsanwendungen
SMN-C3 wurde umfassend auf seine Anwendungen in der wissenschaftlichen Forschung untersucht, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. Zu den wichtigsten Anwendungen gehören:
Medizin: This compound hat sich als vielversprechendes Therapeutikum zur Behandlung der spinalen Muskelatrophie erwiesen, indem es den SMN-Proteinspiegel bei Patienten erhöht
Industrie: In der pharmazeutischen Industrie wird this compound in der Arzneimittelentwicklung und -prüfung für potenzielle Behandlungen von genetischen Erkrankungen eingesetzt
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es an das AGGAAG-Motiv in Exon 7 der SMN2-Prä-mRNA bindet. Diese Bindung fördert eine Konformationsänderung in der RNA und verstärkt die Bindung von Spleißmodulatoren wie dem Far Upstream Element Binding Protein 1 (FUBP1) und dem KH-Typ-Spleißregulations-Protein (KHSRP). Diese Interaktionen erhöhen die Aufnahme von Exon 7 in die SMN2-mRNA, was zu höheren Spiegeln von funktionsfähigem SMN-Protein führt .
Wirkmechanismus
SMN-C3 exerts its effects by binding to the AGGAAG motif on exon 7 of the SMN2 pre-mRNA. This binding promotes a conformational change in the RNA, enhancing the binding of splicing modulators such as far upstream element binding protein 1 (FUBP1) and KH-type splicing regulatory protein (KHSRP). These interactions increase the inclusion of exon 7 in the SMN2 mRNA, leading to higher levels of functional SMN protein .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Einige Verbindungen, die SMN-C3 ähnlich sind, umfassen:
SMN-C2: Ein enges Analogon von this compound, das ebenfalls die Aufnahme von Exon 7 in SMN2-mRNA fördert.
Einzigartigkeit von this compound
This compound ist einzigartig in seiner hohen Spezifität für das AGGAAG-Motiv in Exon 7 der SMN2-Prä-mRNA, was eine effektive Modulation des Spleißens mit minimalen Off-Target-Effekten ermöglicht. Diese Spezifität macht es zu einem wertvollen Werkzeug sowohl in der Forschung als auch in therapeutischen Anwendungen .
Eigenschaften
IUPAC Name |
2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-7-(1-ethylpiperidin-4-yl)-9-methylpyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O/c1-5-28-8-6-18(7-9-28)19-10-15(2)24-26-20(12-23(31)29(24)14-19)21-11-22-17(4)25-16(3)13-30(22)27-21/h10-14,18H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACWYYKZMLGOTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)C2=CN3C(=O)C=C(N=C3C(=C2)C)C4=NN5C=C(N=C(C5=C4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1449597-34-5 | |
| Record name | SMN-C3 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1449597345 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SMN-C3 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MV8T2MCK57 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-carbamoyl-4,6,7-trihydroxy-8-[4-hydroxy-6-methyl-5-[(E)-2-methylbut-2-enoyl]oxyoxan-2-yl]-4a,11-dimethoxy-11-methyl-2,5-dioxo-1,11a,12,12a-tetrahydrotetracen-1-yl] 2-hydroxybenzoate](/img/structure/B610805.png)

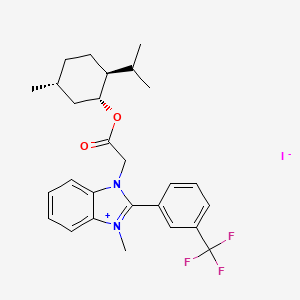
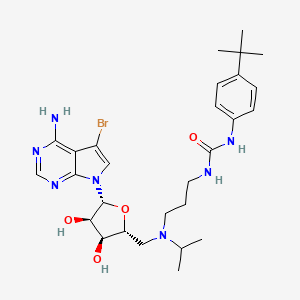
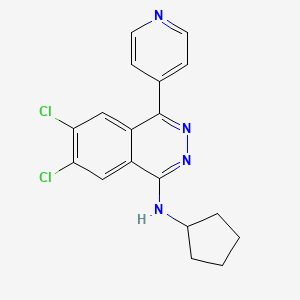
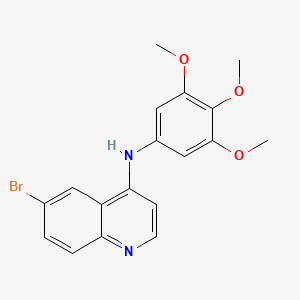
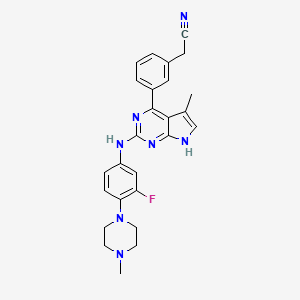
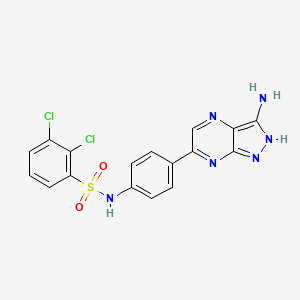
![2-amino-5-[3-(1-ethyl-1H-pyrazol-5-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-N,N-dimethylbenzamide](/img/structure/B610819.png)
![6-amino-4-[3-(hydroxymethyl)-5-phenylphenyl]-3-methyl-4-propan-2-yl-2H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B610824.png)
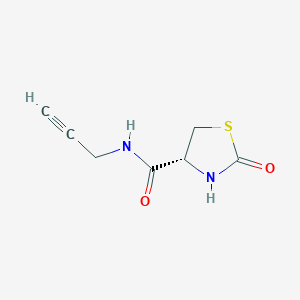
![4-(2-Chlorobenzyl)-1-(2-hydroxy-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B610826.png)

